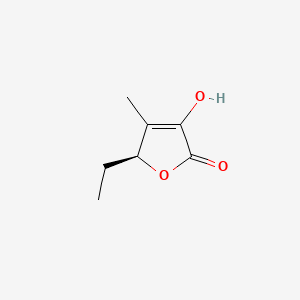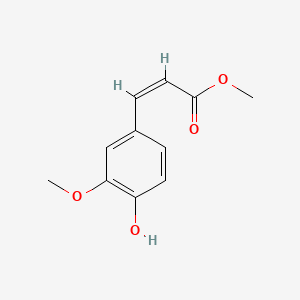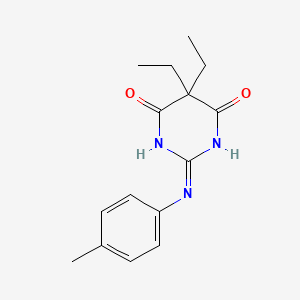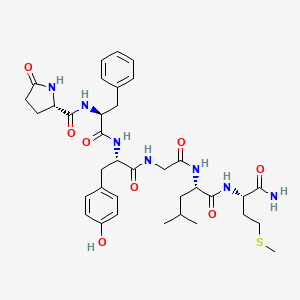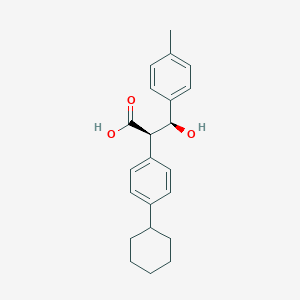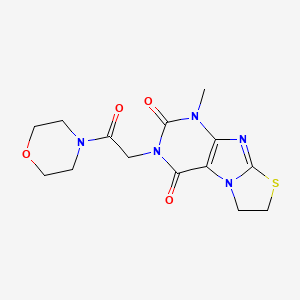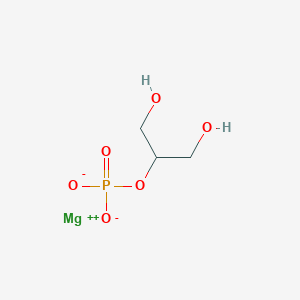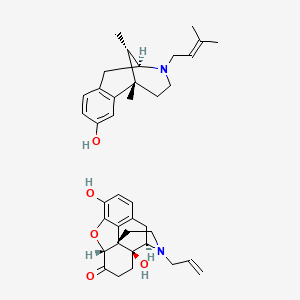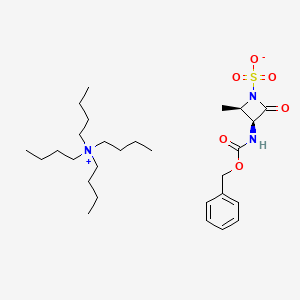![molecular formula C23H29N5O3S B12779017 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- CAS No. 885617-20-9](/img/structure/B12779017.png)
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- is a complex organic compound with a unique structure that combines piperazine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the morpholine group: The morpholine moiety is introduced through nucleophilic substitution reactions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the thienopyrimidine core.
Formation of the piperazineethanol moiety: The final step involves the attachment of the piperazineethanol group to the intermediate compound through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core or the piperazineethanol moiety.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis:
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound shares the piperazineethanol moiety but lacks the thienopyrimidine and morpholine groups.
4-(4-Morpholinyl)thieno[3,2-d]pyrimidine: This compound contains the thienopyrimidine and morpholine groups but lacks the piperazineethanol moiety.
3-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group but different core structures.
The uniqueness of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- lies in its combination of these functional groups, which imparts specific biological and chemical properties.
Propriétés
| 885617-20-9 | |
Formule moléculaire |
C23H29N5O3S |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
3-[6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H29N5O3S/c29-11-8-26-4-6-27(7-5-26)16-19-15-20-21(32-19)23(28-9-12-31-13-10-28)25-22(24-20)17-2-1-3-18(30)14-17/h1-3,14-15,29-30H,4-13,16H2 |
Clé InChI |
PFNYDAIJXABZEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



